Sitagliptin phosphate

描述

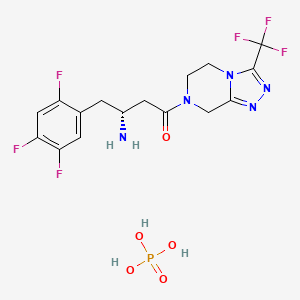

Sitagliptin phosphate is a dipeptidyl peptidase-4 (DPP-4) inhibitor used to manage type 2 diabetes mellitus. Its chemical name is 7-[(3R)-3-amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine phosphate monohydrate, with a molecular weight of 523.32 g/mol . Structurally, it features a β-amino acid moiety and a trifluorophenyl group, critical for binding to the DPP-4 enzyme and inhibiting its activity, thereby prolonging the action of incretin hormones like GLP-1 and GIP. This mechanism enhances glucose-dependent insulin secretion and reduces glucagon release .

This compound is commonly formulated as a monohydrate salt (Januvia®) to improve stability and solubility. It is often combined with metformin or other antihyperglycemic agents for synergistic effects . Clinical studies demonstrate its efficacy in reducing HbA1c levels by ~0.7–1.0% with a low risk of hypoglycemia .

Structure

3D Structure of Parent

属性

IUPAC Name |

(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F6N5O.H3O4P/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-5(2,3)4/h4,6,9H,1-3,5,7,23H2;(H3,1,2,3,4)/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFYVLUXQXSJJN-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F6N5O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10215789 | |

| Record name | Sitagliptin phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654671-78-0 | |

| Record name | Sitagliptin phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=654671-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sitagliptin phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0654671780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sitagliptin phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-Amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7-(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one hydrogenphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SITAGLIPTIN PHOSPHATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/494P4635I6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Key Advantages and Limitations

-

Cost Efficiency : Avoids expensive noble metal catalysts (e.g., rhodium or ruthenium).

-

Drawbacks : Low yield due to racemate separation inefficiencies and multiple purification steps.

Asymmetric Hydrogenation of β-Ketoamide Intermediates

Traditional asymmetric hydrogenation routes employ β-ketoamide substrates with chiral metal catalysts. For example, Merck’s initial process used a rhodium-(R,R)-Me-DuPhos complex under high-pressure hydrogen (250 psi) to achieve 97% enantiomeric excess (e.e.). However, this method faced challenges:

-

Catalyst Cost : Rhodium-based catalysts are prohibitively expensive.

-

Byproducts : Trace metal contamination necessitated recrystallization for purity.

Recent advances replaced rhodium with ruthenium catalysts, improving e.e. to >99% but still requiring specialized equipment for high-pressure reactions.

Organocatalytic Asymmetric Synthesis via Chiral Hemiacetal Intermediates

A breakthrough by Zhang et al. introduced a tandem aza-Michael/hemiacetal reaction catalyzed by a Brønsted acid organocatalyst. Starting from (E)-4-(2,4,5-trifluorophenyl)but-2-enal and N-Boc-hydroxylamine, the method constructs a chiral hemiacetal intermediate with 99% e.e. Key steps include:

Process Optimization

-

Catalyst Screening : Weak Brønsted acids (e.g., acetic acid) enhanced reaction rates without racemization.

-

Scalability : Demonstrated at multi-kilogram scale with minimal waste.

Biocatalytic Transamination Using Engineered Enzymes

The most transformative approach, developed by Codexis and Merck, employs an evolved transaminase to convert pro-sitagliptin ketone to sitagliptin with >99.95% e.e. The process involves:

Comparative Advantages Over Chemical Methods

| Parameter | Biocatalytic Process | Rhodium-Catalyzed Process |

|---|---|---|

| Yield | 92% | 78% |

| Productivity (kg/L/day) | 1.5× higher | Baseline |

| Waste Reduction | 19% | - |

| Catalyst Cost | $300/kg | $4,500/kg (Rhodium) |

This method eliminates heavy metals, reduces energy consumption, and operates in multipurpose reactors, slashing manufacturing costs by 56%.

Formulation Strategies for this compound Tablets

While synthesis focuses on API production, formulation ensures bioavailability. Patent CN114699378A discloses a direct compression method using microcrystalline cellulose, magnesium aluminometasilicate, and sodium stearyl fumarate. Critical parameters include:

化学反应分析

Types of Reactions: Sitagliptin phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized under acidic conditions, leading to the formation of degradation products.

Reduction: Sodium borohydride is commonly used as a reducing agent in the synthesis of sitagliptin.

Substitution: Various substitution reactions can occur, particularly involving the trifluoromethylated triazole and trifluorophenyl moieties.

Major Products: The major products formed from these reactions include the desired this compound and its degradation products under specific conditions .

科学研究应用

Glycemic Control in Type 2 Diabetes

Sitagliptin has been extensively studied for its efficacy in improving glycemic parameters among T2DM patients. A notable study demonstrated significant reductions in fasting plasma glucose (FPG) and HbA1c levels over a 12-month treatment period, with sitagliptin showing superior results compared to control groups .

| Parameter | Sitagliptin Group | Control Group | P-value |

|---|---|---|---|

| FPG (mg/dL) | -27.2 | +0.5 | <0.0001 |

| HbA1c (%) | -0.61 | -0.29 | <0.01 |

| Glycated Albumin (%) | -2.39 | -0.93 | <0.001 |

Impact on Older Adults

Research indicates that sitagliptin is particularly effective in older adults with T2DM, improving glycemic profiles without serious adverse effects . The treatment resulted in a higher percentage of patients achieving target HbA1c levels compared to controls, emphasizing its role in geriatric diabetes management.

Hospitalization and COVID-19 Outcomes

A multicenter study revealed that sitagliptin treatment during hospitalization for COVID-19 significantly reduced mortality rates among T2DM patients. The study found that patients treated with sitagliptin had an 18% mortality rate compared to 37% in the control group, highlighting its potential as a therapeutic option during viral infections .

Pharmacovigilance and Safety Concerns

While sitagliptin is generally well-tolerated, a pharmacovigilance study identified a potential risk of drug-induced angioedema associated with its use . Monitoring and further research are warranted to assess the incidence and mechanisms underlying this adverse effect.

Case Study 1: Sitagliptin Efficacy in Geriatric Patients

A clinical trial involving older adults (ages 70-80) showed that sitagliptin significantly improved glycemic control over 12 months without increasing the risk of hypoglycemia or other serious side effects .

Case Study 2: Sitagliptin During COVID-19

In a cohort of T2DM patients hospitalized with COVID-19, those receiving sitagliptin exhibited better clinical outcomes and lower mortality rates compared to those receiving standard care, suggesting its potential role as an adjunctive therapy during viral infections .

作用机制

Sitagliptin phosphate works by competitively inhibiting the enzyme dipeptidyl peptidase-4. This enzyme breaks down incretins such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide, which are gastrointestinal hormones released in response to a meal. By inhibiting dipeptidyl peptidase-4, this compound increases the levels of these incretins, leading to increased insulin production and decreased glucagon production, thereby improving blood sugar control .

相似化合物的比较

Sitagliptin Phosphate vs. Sitagliptin Hydrochloride

While both are active pharmaceutical ingredients (APIs) of sitagliptin, their salt forms differ in physicochemical properties and bioavailability:

Key Findings :

- This compound monohydrate exhibits comparable pharmacokinetics (Cmax, AUC) to the hydrochloride salt, meeting bioequivalence criteria (90% CI within 0.8–1.25) .

- The phosphate form is more stable in solid dosage forms, whereas the hydrochloride form may require additional stabilizers in humid environments .

Comparison with Other DPP-4 Inhibitors

- Synthesis Efficiency : A green synthesis route using Rh(I)/(t)Bu JOSIPHOS achieves 65% yield with minimal waste, outperforming traditional methods .

- Polymorphic Stability: The monohydrate form resists phase transformation under stress (temperature, humidity), unlike anhydrous forms (e.g., Form II to Form IV transition under solvent exposure) .

Combination Therapies

Key Findings :

- Bilayered tablets of this compound and simvastatin maintain >95% potency after 6 months under accelerated conditions (40°C/75% RH) .

- FDCs with dapagliflozin achieve rapid absorption (Tmax = 2–3 hours) without pharmacokinetic interference .

Solubility in Supercritical CO2

| Temperature (K) | Pressure (MPa) | Solubility (mol fraction ×10⁵) |

|---|---|---|

| 308 | 12–30 | 3.02–5.17 |

| 338 | 12–30 | 2.07–6.98 |

Key Insight : Solubility increases with pressure but decreases with temperature, critical for supercritical fluid processing .

Stability in Oral Solutions

| Condition | Degradation After 30 Days |

|---|---|

| 25°C/60% RH | <2% |

| 40°C/75% RH | 5–7% |

Key Insight : Extemporaneous oral solutions retain >93% potency for 30 days at ambient conditions .

生物活性

Sitagliptin phosphate is a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a crucial role in glucose metabolism. This compound has gained significant attention for its efficacy in managing type 2 diabetes mellitus (T2DM). This article explores the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

Sitagliptin functions primarily by inhibiting DPP-IV, which leads to increased levels of incretin hormones such as glucagon-like peptide-1 (GLP-1). GLP-1 enhances insulin secretion and inhibits glucagon release in a glucose-dependent manner, thus contributing to lower blood glucose levels.

Key Mechanisms:

- DPP-IV Inhibition : Sitagliptin displays an IC50 of 18 nM for DPP-IV, demonstrating over 2600-fold selectivity for DPP-IV compared to other proline-specific peptidases .

- GLP-1 Secretion : Beyond DPP-IV inhibition, sitagliptin has been shown to exert direct effects on intestinal L cells, stimulating GLP-1 secretion through cAMP and ERK1/2 signaling pathways .

Clinical Efficacy

Numerous clinical trials have established the effectiveness of sitagliptin in improving glycemic control among patients with T2DM.

Efficacy Data

A randomized controlled trial involving 176 older adults with T2DM demonstrated significant improvements in glycemic parameters:

- HbA1c Reduction : The sitagliptin group achieved a reduction in HbA1c levels from baseline, with 69.5% reaching the target of HbA1c < 7.4% at 3 months compared to 47.2% in the control group (P = 0.006) .

- Fasting Plasma Glucose (FPG) : Significant decreases in FPG were observed only in the sitagliptin group throughout the treatment period.

| Parameter | Sitagliptin Group | Control Group | P-value |

|---|---|---|---|

| HbA1c < 7.4% at 3 months | 69.5% | 47.2% | 0.006 |

| HbA1c Reduction | -0.61% | - | <0.001 |

| FPG Change | Significant | Not significant | - |

Safety Profile

The safety profile of sitagliptin has been evaluated across various studies, indicating that it is generally well-tolerated with a low incidence of adverse effects.

Observations from Clinical Studies:

- In older adults, sitagliptin treatment did not lead to serious adverse effects compared to controls .

- A study involving patients with T2DM hospitalized due to COVID-19 found that sitagliptin was associated with reduced mortality (18% vs. 37%) and improved clinical outcomes .

Case Studies

- STREAM Study : This randomized controlled trial assessed the efficacy of sitagliptin in older T2DM patients. Results indicated significant improvements in glycemic control without severe adverse effects, reinforcing its safety and effectiveness as a treatment option .

- COVID-19 Implications : A multicenter study showed that administering sitagliptin during hospitalization for COVID-19 resulted in better survival rates and clinical outcomes compared to standard care, highlighting its potential benefits beyond glycemic control .

常见问题

Q. What are the key physicochemical properties of sitagliptin phosphate critical for analytical method development?

this compound’s crystalline forms, solubility, and protonation equilibria significantly influence method design. For example, its solid-state polymorphism (e.g., monohydrate vs. anhydrous forms) affects dissolution profiles and stability . Analytical techniques like X-ray diffraction and thermal analysis (DSC/TGA) are essential to characterize these forms. Additionally, its pH-dependent solubility (due to phosphate and imidazole moieties) necessitates pH-controlled dissolution studies for bioavailability assessments .

Q. Which analytical methods are commonly validated for quantifying this compound in bulk and formulations?

Reverse-phase HPLC and UV spectrophotometry are widely used. For HPLC, a C18 column with mobile phases like phosphate buffer (pH 6.8)-acetonitrile (70:30) at 240 nm achieves resolution between sitagliptin and co-formulated drugs (e.g., metformin) . UV methods at 240 nm show linearity (0.5–250 µg/mL) with correlation coefficients >0.997 . Method validation must include precision (RSD <2%), accuracy (recovery 98–102%), and robustness against pH/temperature variations .

Q. How should stability studies for this compound formulations be designed under ICH guidelines?

Accelerated stability testing (40°C/75% RH for 6 months) evaluates degradation pathways like hydrolysis of the fluorinated aromatic ring or phosphate ester. Forced degradation studies using acid/alkali, oxidative (H₂O₂), and photolytic conditions identify critical impurities. Stability-indicating methods must resolve degradation products, e.g., using gradient HPLC with PDA detection .

Advanced Research Questions

Q. How do polymorphic forms of this compound impact bioequivalence and formulation performance?

Polymorphs (e.g., Form A vs. B) differ in dissolution rates, affecting pharmacokinetics. For instance, the monohydrate form (Form B) shows slower dissolution in acidic media compared to anhydrous forms, requiring dissolution media mimicking gastrointestinal pH (1.2–6.8) for equivalence studies . Pairing solid-state NMR with PXRD can correlate structural differences with in vivo performance .

Q. What chemometric models resolve spectral overlaps in this compound combination assays?

Partial Least Squares (PLS) or Principal Component Regression (PCR) models address overlapping UV/Vis spectra in fixed-dose combinations (e.g., sitagliptin + metformin). Multivariate calibration using wavelength ranges (220–260 nm) improves accuracy, with validation via RMSEP (<1.5%) and leverage plots to detect outliers .

Q. How can ¹⁹F-NMR enhance specificity in quantifying this compound compared to HPLC?

¹⁹F-NMR exploits the molecule’s trifluorophenyl group for quantification without chromatographic separation. Using ciprofloxacin as an internal standard, it achieves precision (RSD <1.5%) and detects down to 0.1 µg/mL. Unlike HPLC, it avoids matrix interference from excipients and is suitable for biological samples .

Q. What experimental designs optimize this compound formulation parameters?

Response Surface Methodology (RSM) with a 2² factorial design optimizes orally disintegrating tablets (ODTs). Variables like croscarmellose sodium (disintegrant) and dibasic calcium phosphate (diluent) are modeled against responses (dissolution at 5–30 min). ANOVA validates polynomial equations (R² >0.95), identifying optimal CCS:DCP ratios for rapid disintegration .

Q. How do protonation equilibria of this compound influence its solubility and stability?

The imidazole ring (pKa ~6.5) and phosphate group (pKa ~1.5) govern pH-dependent solubility. Distribution diagrams generated via nonlinear regression models (e.g., HYPERQUAD) show dominant species at physiological pH (7.4) as the monoprotonated form, which affects crystallization and storage stability .

Q. What advanced models predict this compound solubility in supercritical CO₂ for nanoparticle synthesis?

The Kumar-Johnston (KJ) association model correlates solubility with temperature (35–55°C) and pressure (120–300 bar). Self-consistency tests (ARE <5%) validate the model, showing enhanced solubility at higher pressures due to CO₂-sitagliptin association .

Methodological Notes

- Contradiction Analysis : Conflicting HPLC/UV recovery rates (e.g., 99.66% vs. 99.33% for sitagliptin vs. impurities) may arise from matrix effects, necessitating standard additions or matrix-matched calibration .

- Data Triangulation : Combine multiple techniques (e.g., ¹⁹F-NMR + HPLC) to cross-validate results in complex matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。